molecular formula C18H23F3N2O2 B3016592 Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129421-52-8

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3016592
CAS No.: 1129421-52-8
M. Wt: 356.389
InChI Key: LZUATKFQCAMJLE-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-3,4'-piperidine] class, characterized by a fused bicyclic structure combining an indoline and piperidine ring. The tert-butyl carbamate group at the 1'-position and the trifluoromethyl (-CF₃) substituent at the 4-position of the indoline ring distinguish it from analogs. The -CF₃ group is notable for its electron-withdrawing properties, enhancing metabolic stability and lipophilicity compared to halogens or hydrogen .

Properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUATKFQCAMJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One efficient synthetic route involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 1129421-52-8) is a heterocyclic compound with significant applications in scientific research. This article will explore its applications, particularly in medicinal chemistry and drug development, providing comprehensive insights and data.

Medicinal Chemistry

Anticancer Research:
this compound has been explored for its potential in cancer treatment. Its unique structural features make it a candidate for developing novel anticancer agents, particularly through the design of proteolysis-targeting chimeras (PROTACs). PROTACs utilize bifunctional molecules to induce targeted degradation of specific proteins involved in cancer progression .

Neuropharmacology:
Research indicates that derivatives of this compound may exhibit neuroprotective effects. The spiroindoline structure is associated with various biological activities, including modulation of neurotransmitter systems. Studies are ongoing to evaluate its efficacy in treating neurodegenerative diseases .

Synthesis and Chemical Research

Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical chemistry .

Structure-Activity Relationship (SAR) Studies:
SAR studies leveraging this compound help identify how structural modifications affect biological activity. This is crucial for optimizing lead compounds during drug discovery processes .

Case Studies

Study Title Focus Findings
"Designing Orally Bioavailable PROTACs"Evaluated the efficacy of various linkers, including those derived from this compoundDemonstrated improved degradation rates of androgen receptors in prostate cancer cells .
"Neuroprotective Effects of Spiro Compounds"Investigated the neuroprotective properties of spiroindoline derivativesFound significant reduction in neuronal apoptosis in vitro models .

Mechanism of Action

The mechanism of action of tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent type (e.g., halogens, oxo groups) and position on the indoline or piperidine rings:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Key Properties/Notes
Tert-butyl 4-chloro-2-oxospiro[...]-1'-carboxylate (1707602-35-4) 4-Cl, 2-oxo C₁₇H₂₁ClN₂O₃ 336.82 Purity: 97%; Used in pharmaceutical intermediates. Oxo group increases polarity.
Tert-butyl 4-fluoro-2-oxospiro[...]-1'-carboxylate (2197055-58-4) 4-F, 2-oxo C₁₇H₂₁FN₂O₃ 320.36 Hazardous (H302, H315); Storage: 2–8°C. Fluorine enhances electronegativity but reduces steric bulk vs. -CF₃.
Tert-butyl 5-bromospiro[...]-1'-carboxylate (878167-55-6) 5-Br C₁₇H₂₃BrN₂O₂ 367.28 Bromine adds steric bulk; potential for cross-coupling reactions.
Tert-butyl 7-bromo-2-oxospiro[...]-1'-carboxylate (1779125-91-5) 7-Br, 2-oxo C₁₇H₂₁BrN₂O₃ 381.26 Predicted density: 1.46 g/cm³; high molecular weight due to Br.
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (180465-84-3) None C₁₇H₂₄N₂O₂ 288.38 Base compound; m.p. 173–174°C; pKa ~5.31. Used as a scaffold for derivatization.

Key Observations :

  • Trifluoromethyl vs. However, it may reduce solubility compared to unsubstituted analogs .
  • Oxo Groups : Analogs with 2-oxo substituents (e.g., 1707602-35-4) exhibit higher polarity, influencing solubility and reactivity .
  • Positional Effects : Substituents at the 4-position (target compound) vs. 5- or 7-positions (e.g., 878167-55-6, 1779125-91-5) alter electronic and steric interactions in the indoline ring, affecting binding affinity in medicinal chemistry applications .

Biological Activity

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No: 1129421-52-8) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23F3N2O2
  • Molecular Weight : 356.38 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may influence membrane permeability and receptor binding affinity. The spiro-indoline structure is known for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : In preclinical studies, compounds with similar structures have shown promise in alleviating symptoms of depression by acting as serotonin reuptake inhibitors.
  • Neuroprotective Properties : The compound may also protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of spiro[indoline] compounds and evaluated their antidepressant-like effects in animal models. The results indicated that specific substitutions on the indoline structure significantly enhanced serotonin receptor binding affinity, leading to improved behavioral outcomes in depression models .

Case Study 2: Neuroprotection

A study conducted by Zhang et al. (2023) explored the neuroprotective effects of several indoline derivatives, including this compound. The findings demonstrated that this compound reduced oxidative stress markers and improved neuronal survival rates in vitro .

Case Study 3: Antitumor Activity

Research published in Cancer Letters highlighted the antitumor potential of spiro[indoline] compounds. The study revealed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin receptor affinityJournal of Medicinal Chemistry
NeuroprotectiveReduced oxidative stress; increased survivalZhang et al. (2023)
AntitumorInduced apoptosis; inhibited cell growthCancer Letters

Q & A

Basic: What synthetic strategies are employed to prepare tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core. For example, a related spiro[indoline-piperidine] derivative was synthesized via nucleophilic substitution and cyclization, using tert-butyl carbamate as a protecting group. Key steps include:

  • Cyclization : Reacting indoline precursors with piperidine derivatives under basic conditions (e.g., K2_2CO3_3 in DMF).
  • Trifluoromethylation : Introducing the trifluoromethyl group via palladium-catalyzed cross-coupling or electrophilic substitution.
  • Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) isolates the product, with yields optimized by controlling reaction temperature and stoichiometry .

Basic: How is the structural characterization of this compound performed?

Structural verification relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, 1^1H NMR of a similar spiro compound shows distinct peaks for the tert-butyl group (~1.42 ppm) and aromatic protons (~6.5–8.5 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. The spirocyclic geometry is confirmed by torsional angles between indoline and piperidine moieties .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)2_2) for trifluoromethylation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF.
  • Temperature Control : Lower temperatures (0–20°C) reduce side reactions during sensitive steps like Boc protection .
  • Reagent Purity : Ensuring anhydrous conditions and high-purity starting materials minimizes byproducts .

Advanced: How are contradictions in crystallographic data resolved for spirocyclic compounds?

Discrepancies in reported crystal structures (e.g., bond angles, torsion) are addressed using:

  • SHELXL Refinement : Iterative least-squares refinement with SHELXL adjusts thermal parameters and hydrogen bonding networks.
  • Twinned Data Analysis : For twinned crystals, SHELXD and SHELXE deconvolute overlapping reflections to improve accuracy .
  • Cross-Validation : Comparing experimental data with DFT-calculated structures identifies outliers .

Basic: What safety protocols are recommended for handling this compound?

While specific GHS data for this compound is limited, analogous spiro[indoline] derivatives require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How is this compound utilized in HDAC inhibitor design?

The spiro[indoline-piperidine] scaffold serves as a rigid core for HDAC-binding pharmacophores. Methodologies include:

  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., trifluoromethyl) to enhance binding affinity.
  • Biological Assays : Testing inhibitory activity against HDAC isoforms (e.g., HDAC6) using fluorescence-based enzymatic assays.
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions between the spirocyclic core and HDAC active sites .

Advanced: What computational methods predict the reactivity of the trifluoromethyl group?

  • DFT Calculations : Assess electron-withdrawing effects of the -CF3_3 group on spirocyclic ring stability.
  • Molecular Dynamics (MD) : Simulate solvation effects on trifluoromethyl group orientation in aqueous environments.
  • Hammett Parameters : Quantify substituent effects on reaction rates (e.g., nucleophilic aromatic substitution) .

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